molecular formula C12H15ClN2O2S B2717816 4-(5-Methoxybenzo[d]thiazol-2-yl)morpholine hydrochloride CAS No. 1215692-26-4

4-(5-Methoxybenzo[d]thiazol-2-yl)morpholine hydrochloride

Cat. No.: B2717816
CAS No.: 1215692-26-4
M. Wt: 286.77
InChI Key: HPZPXGBLGPTLFZ-UHFFFAOYSA-N
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Description

“4-(5-Methoxybenzo[d]thiazol-2-yl)morpholine hydrochloride” is a chemical compound that has been studied for its potential anti-inflammatory properties . It is a derivative of benzothiazole, a heterocyclic compound with a five-membered C3NS ring. The compound is synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Synthesis Analysis

The synthesis of this compound involves several steps. Substituted 2-amino benzothiazoles are coupled with N-phenyl anthranilic acid to yield intermediate compounds. These intermediates are then treated with 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is analyzed based on IR, 1H, 13C NMR, and mass spectral data . The compound contains a methoxy group at the sixth position in the benzothiazole ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include coupling reactions and treatment with 4-(2-chloro ethyl) morpholine hydrochloride . The reactions yield a series of derivatives, which are then evaluated for their anti-inflammatory activity .

Scientific Research Applications

Synthesis and Biological Evaluation

One study focused on the synthesis of a derivative, incorporating morpholine moiety, to evaluate its molluscicidal effect. The compound, featuring both morpholine and methoxybenzoate groups, demonstrated significant biological activity against mollusks, suggesting potential applications in controlling harmful snail populations in agricultural settings (Duan et al., 2014).

Chemical Structure Analysis

Another research effort detailed the synthesis and structural analysis of a morpholinomethyl derivative with antimicrobial properties. This work underscores the versatility of the morpholine moiety in contributing to the structural diversity of pharmacologically active molecules, offering insights into their supramolecular interactions and potential as antimicrobial agents (Banu et al., 2013).

Antimicrobial Activities

Research into triazole derivatives involving morpholine or methyl piperazine as components has shown these compounds possess good to moderate antimicrobial activities. This indicates the role of morpholine derivatives in the development of new antimicrobial agents, potentially addressing the need for novel treatments against resistant microorganisms (Bektaş et al., 2007).

Pharmacokinetic Properties

A study on benzofuran-morpholinomethyl-pyrazoline hybrids identified significant vasodilatation properties, suggesting a potential for developing new vasorelaxant drugs. The research highlights how the structural features of these hybrids contribute to their pharmacokinetic properties, making them candidates for further investigation in cardiovascular drug development (Hassan et al., 2014).

Corrosion Inhibition

A novel approach to corrosion inhibition for mild steel in hydrochloric acid was explored through the synthesis of heterocyclic compounds based on the 8-hydroxyquinoline moiety. The study showcases the application of these compounds as corrosion inhibitors, demonstrating the intersection of chemistry and materials science in protecting industrial materials (Rbaa et al., 2019).

Properties

IUPAC Name

4-(5-methoxy-1,3-benzothiazol-2-yl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S.ClH/c1-15-9-2-3-11-10(8-9)13-12(17-11)14-4-6-16-7-5-14;/h2-3,8H,4-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZPXGBLGPTLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N3CCOCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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